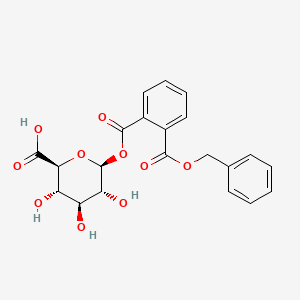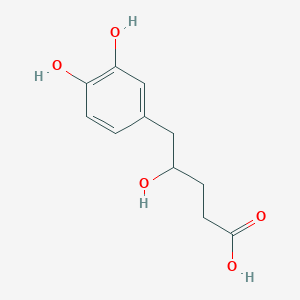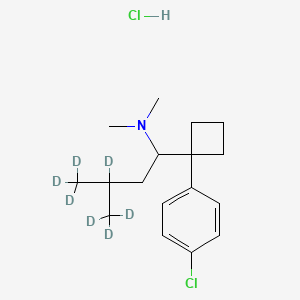![molecular formula C12H11BO2 B15295572 B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid is a boronic acid derivative with the molecular formula C12H11BO2 and a molecular weight of 198.03 g/mol. This compound is an important research chemical used in various scientific fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing boronic acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted aryl compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
Wissenschaftliche Forschungsanwendungen
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of B-[2-(2-Naphthalenyl)ethenyl]boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
B-(7-methyl-2-naphthalenyl)boronic Acid: Similar in structure but with a methyl group at the 7-position.
B-(2-naphthalenyl)boronic Acid: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
Uniqueness
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid is unique due to its ethenyl group, which enhances its reactivity and versatility in organic synthesis. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C12H11BO2 |
|---|---|
Molekulargewicht |
198.03 g/mol |
IUPAC-Name |
[(E)-2-naphthalen-2-ylethenyl]boronic acid |
InChI |
InChI=1S/C12H11BO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9,14-15H/b8-7+ |
InChI-Schlüssel |
VBSVPDIULROQSS-BQYQJAHWSA-N |
Isomerische SMILES |
B(/C=C/C1=CC2=CC=CC=C2C=C1)(O)O |
Kanonische SMILES |
B(C=CC1=CC2=CC=CC=C2C=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)

![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)



![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)

